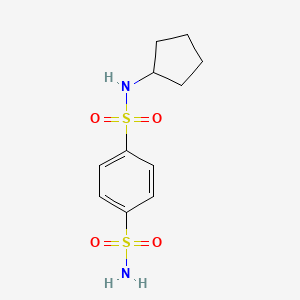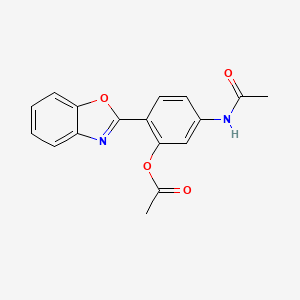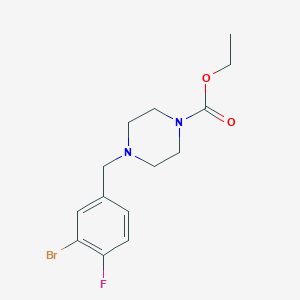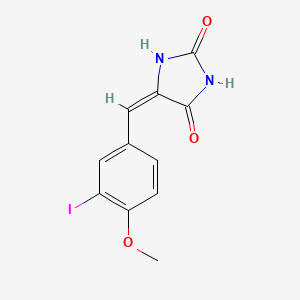
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of anilide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A is not fully understood, but it has been suggested that it acts by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, this compound A has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anticancer, and immunomodulatory effects, this compound A has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, this compound A has been shown to reduce the levels of reactive oxygen species in cells, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds with similar effects. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and acetylcholinesterase. Another direction is to investigate its potential use in combination with other compounds for the treatment of inflammatory and autoimmune diseases. Furthermore, future studies could investigate the safety and efficacy of this compound A in animal models and clinical trials.
Métodos De Síntesis
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been synthesized using various methods, including the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a coupling agent, followed by acetylation with acetic anhydride and then reaction with 2-chloroacetyl chloride. The resulting compound is then reacted with aniline to form this compound A. Other methods include the reaction of 4-aminobenzoic acid with 2-methoxyphenol in the presence of a catalytic amount of triphenylphosphine and diethyl azodicarboxylate, followed by acetylation and reaction with aniline.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide A has been shown to have potential use in various research applications, including as an anti-inflammatory agent, anticancer agent, and as a modulator of the immune system. In vitro studies have shown that this compound A inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. In addition, this compound A has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, this compound A has been shown to modulate the immune system by inhibiting the differentiation of Th17 cells and promoting the differentiation of regulatory T cells.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-9-5-6-10-20(19)26-15-21(24)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVJOZYHYINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)
![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

